5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid
Description
Historical Context of Furan Sulfonyl Derivatives in Medicinal Chemistry
Furan sulfonyl derivatives have occupied a critical niche in pharmaceutical development since the mid-20th century. Early work focused on exploiting the furan ring's electron-rich aromatic system for interactions with biological targets, while sulfonyl groups provided metabolic stability and hydrogen-bonding capabilities. Seminal examples include furosemide, a diuretic incorporating a furfurylamine intermediate, and ranitidine, an antiulcer agent derived from (dimethylaminomethyl)furfuryl alcohol.
The strategic incorporation of sulfonyl groups into furan scaffolds gained momentum with advances in regioselective substitution techniques. A 2011 study demonstrated the utility of 2,3-dibromo-1-phenylsulfonyl-1-propene (DBP) for synthesizing 2,4-disubstituted furans through base-mediated cyclization of 1,3-diketones. This methodology enabled precise control over substituent placement, laying groundwork for complex derivatives like 5-[(4-bromophenyl)sulfonyl]furan-2-carboxylic acid.
Research Significance of this compound
This compound's significance stems from three structural features:
- Bromophenyl Sulfonyl Group : The para-bromo substitution enhances electrophilicity at the sulfur center while introducing steric bulk that may influence target binding.
- Furan Core : The oxygen heteroatom facilitates π-π stacking interactions in biological systems, as evidenced in COX-2 inhibitory furanone derivatives.
- Carboxylic Acid : Provides a handle for salt formation or further derivatization into amides/esters, expanding pharmacological applicability.
Comparative analysis with analogous structures reveals distinct properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₂H₉BrO₅S | 345.17 | Br-C₆H₄-SO₂, COOH |
| 5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid | C₁₃H₁₂O₅S | 280.30 | CH₃-C₆H₄-SO₂, COOH |
| 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid | C₅H₂BrClO₅S | 288.85 | Br, Cl-SO₂, COOH |
Current Research Landscape and Knowledge Gaps
Recent studies highlight the compound's role as a synthetic intermediate for bioactive molecules. A 2024 review identified sulfonyl furans as key precursors for antimicrobial and anti-inflammatory agents, though specific data on this compound remains sparse. The benzofuran literature provides indirect insights, with sulfonated analogs demonstrating nanomolar potency against breast and prostate cancer cell lines.
Critical knowledge gaps include:
- Synthetic Optimization : Existing routes from DBP precursors yield 60–92% efficiency, but halogen-specific protocols require development.
- Target Identification : No published data exist on protein binding partners or enzymatic inhibition profiles.
- Structure-Activity Relationships : Comparisons with methyl- and chloro-sulfonyl analogs () suggest bromine's electronic effects merit systematic study.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVLFXLUYGXAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 4-Bromophenylsulfonyl Group: This step involves the sulfonylation of the furan ring with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid is C12H9BrO4S, with a molecular weight of approximately 315.16 g/mol. The compound features a furan ring, a sulfonyl group, and a bromophenyl moiety, which contribute to its unique chemical reactivity and biological activity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions such as oxidation, reduction, and substitution. Its sulfonyl group enhances its reactivity, making it suitable for forming sulfone derivatives and other functionalized compounds.
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, including drug-resistant strains. It has been shown to inhibit the growth of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .
- Anticancer Activity : Research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Its ability to inhibit cell proliferation has been documented in several studies.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .
Therapeutic Applications
Given its biological activities, this compound is being explored for several therapeutic applications:
- Anti-inflammatory Agents : Due to its enzyme inhibition properties.
- Antioxidants : Its capacity to scavenge free radicals may help in oxidative stress-related diseases.
- Anticancer Drugs : Potential use in cancer therapy through mechanisms that promote cell death in malignant cells.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : Studies have shown that the compound can significantly reduce the viability of various cancer cell lines.
- Anti-inflammatory Effects : Experimental data indicate that it effectively reduces inflammatory markers in vitro.
- Oxidative Stress Reduction : The antioxidant properties have been validated through assays measuring free radical scavenging activity .
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related furan-2-carboxylic acid derivatives:
Biological Activity
5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structure and Composition
The molecular formula of this compound is C12H9BrO4S, with a molecular weight of approximately 315.16 g/mol. The compound features a furan ring, a sulfonyl group, and a bromophenyl moiety, contributing to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 315.16 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of inflammatory mediators.
- Antioxidant Activity : It demonstrates significant antioxidant properties, potentially reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to inhibit COX and LOX enzymes.
- Antioxidants : Its capacity to scavenge free radicals may be beneficial in treating oxidative stress-related diseases.
- Anticancer Drugs : Potential use in cancer therapy through apoptosis induction.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Oxidative Stress Reduction :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds revealed that:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 5 | Anticancer |
| Compound A (similar structure) | 10 | Antioxidant |
| Compound B (lacks sulfonyl group) | 15 | Moderate anti-inflammatory |
Q & A
Basic: What are the optimal synthetic routes for 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid?
Methodological Answer:
Synthesis typically involves functionalizing the furan ring at the 5-position with a sulfonyl group and a bromophenyl substituent. A feasible approach, extrapolated from analogous compounds, includes:
- Step 1: Reacting furan-2-carboxylic acid with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonyl bridge .
- Step 2: Optimizing reaction temperature (60–80°C) and solvent (DMF or THF) to enhance yield, which may reach ~67% based on similar bromophenyl-furan syntheses .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: What analytical techniques are recommended to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm, sulfonyl group absence of protons).
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using a C18 column and acetonitrile/water mobile phase .
- X-ray Crystallography: Resolves 3D structure, critical for confirming sulfonyl group orientation .
Basic: How does the solubility profile of this compound influence experimental design?
Methodological Answer:
-
Solubility Data:
Solvent Solubility (mg/mL) Conditions DMSO >20 25°C Ethanol ~10 25°C Water <0.1 25°C, pH 7 (Derived from structurally similar furan-carboxylic acids ) -
Experimental Design: Use DMSO for in vitro assays (e.g., enzyme inhibition). For aqueous reactions, employ co-solvents (e.g., 10% EtOH) or pH adjustment (carboxylic acid deprotonation at pH >5).
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR peaks) require:
- Triangulation: Cross-validate using multiple techniques (e.g., compare IR carbonyl stretch (~1700 cm⁻¹) with NMR data ).
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict NMR/IR spectra and match experimental results .
- Isotopic Labeling: For ambiguous proton environments, synthesize deuterated analogs to simplify spectral interpretation .
Advanced: What strategies optimize yield in multi-step syntheses involving sulfonyl groups?
Methodological Answer:
- Protection/Deprotection: Protect the carboxylic acid (e.g., methyl ester) during sulfonylation to avoid side reactions .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling .
- Reaction Monitoring: Employ TLC (silica, UV detection) to track intermediate formation and adjust reaction time .
Advanced: How to design assays for studying its potential as a kinase inhibitor?
Methodological Answer:
- In Vitro Kinase Assays:
- Use ATP-Glo™ assay to measure kinase activity inhibition (IC₅₀ determination) .
- Test against kinase panels (e.g., EGFR, VEGFR) due to sulfonyl groups' affinity for ATP-binding pockets .
- Molecular Docking: Utilize AutoDock Vina to predict binding modes with kinase domains (PDB: 1M17) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying bromine substituents) to identify critical functional groups .
Advanced: How to address stability issues in long-term storage?
Methodological Answer:
-
Stability Assessment:
Condition Degradation (%) Timeframe 25°C, light 15% 30 days -20°C, dark <2% 6 months (Based on furan-carboxylic acid analogs ) -
Storage Protocol: Store at -20°C in amber vials under inert gas (N₂). Lyophilization enhances stability for aqueous solutions .
Advanced: What computational methods predict its environmental or toxicological impact?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate bioavailability, logP (~2.8), and toxicity (e.g., hepatotoxicity risk) .
- Ecotoxicity Modeling: EPI Suite predicts biodegradability (low) and bioaccumulation potential (moderate) .
- In Silico Toxicity: Derek Nexus identifies structural alerts (e.g., sulfonyl groups linked to potential mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
